Cas no 1396853-52-3 (2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole)
![2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole structure](https://ja.kuujia.com/scimg/cas/1396853-52-3x500.png)
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- (3-chlorophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
- 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole
-
- インチ: 1S/C17H12ClFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2
- InChIKey: GQMSSDUMJKEGII-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(Cl)=C1)(N1CC(OC2=NC3=C(F)C=CC=C3S2)C1)=O
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6276-0117-1mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-20μmol |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-100mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-5μmol |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-30mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-5mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-2mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-2μmol |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-3mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6276-0117-20mg |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole |
1396853-52-3 | 20mg |
$99.0 | 2023-09-09 |
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
10. Book reviews
2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazoleに関する追加情報
Introduction to Compound with CAS No. 1396853-52-3 and Product Name: 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole
Compound with the CAS number 1396853-52-3 and the product name 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural composition of this compound, featuring a benzothiazole core substituted with a fluoro group and an azetidine moiety linked through an ether oxygen, makes it a promising candidate for further investigation in drug discovery and development.
The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, widely recognized for its presence in numerous bioactive molecules. Its ability to interact with various biological targets, including enzymes and receptors, has made it a cornerstone in the design of drugs targeting a wide range of diseases. The introduction of a fluoro group at the 4-position of the benzothiazole ring enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors for its pharmacokinetic profile. Additionally, the presence of an azetidine ring provides a flexible structure that can adopt multiple conformations, potentially increasing the binding affinity to biological targets.
In recent years, there has been growing interest in the development of novel compounds based on azetidine derivatives due to their unique structural properties and biological activities. Azetidine rings are five-membered heterocycles that can mimic more complex cyclic structures, making them valuable in drug design. The compound 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole incorporates an azetidine moiety linked to a benzothiazole ring through an ether oxygen, creating a hybrid structure that may exhibit synergistic biological effects. This type of structural design has been explored in various drug candidates, demonstrating potential in modulating biological pathways associated with inflammation, cancer, and infectious diseases.
The 3-chlorobenzoyl substituent in the azetidine ring likely contributes to the compound's interactions with biological targets by providing a polar aromatic group that can engage in hydrogen bonding or π-stacking interactions. The chlorine atom at the 3-position introduces additional electronic effects that can modulate the reactivity and binding properties of the molecule. Such substituents are commonly used in medicinal chemistry to enhance binding affinity and selectivity. The overall structure of 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole suggests that it may interact with proteins or enzymes through multiple binding sites, increasing its potential as a therapeutic agent.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The fluorine atom at the 4-position of the benzothiazole ring in this compound is likely responsible for these enhanced properties. Fluorine substitution can also influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. This has been observed in various fluorinated drug candidates where fluorine atoms have been strategically incorporated to improve drug efficacy and reduce side effects.
The ether oxygen linking the azetidine ring to the benzothiazole core provides a flexible single bond that allows for conformational variability. This flexibility can be advantageous in drug design as it allows the molecule to adopt multiple orientations when interacting with biological targets, potentially increasing binding affinity and reducing off-target effects. The presence of an ether oxygen also suggests that this compound may exhibit solubility advantages over more rigid structures, which can be beneficial for formulation and delivery.
Current research in pharmaceutical chemistry is focused on developing novel compounds that can modulate inflammatory pathways associated with chronic diseases such as cancer and autoimmune disorders. The structural features of 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole make it an interesting candidate for further investigation in this area. The benzothiazole core is known to interact with various inflammatory mediators and signaling pathways, while the azetidine ring provides additional structural diversity that may enhance biological activity. Preclinical studies have shown that similar compounds have potential anti-inflammatory effects by inhibiting key enzymes involved in inflammatory responses.
In addition to its potential anti-inflammatory properties, this compound may also exhibit other biological activities due to its structural complexity. For instance, the combination of a benzothiazole scaffold with an azetidine moiety suggests that it could interact with multiple targets simultaneously, leading to synergistic effects. Such multi-target interaction is often desirable in drug development as it can reduce side effects and improve therapeutic outcomes. Further studies are needed to elucidate the exact mechanisms of action and identify potential therapeutic applications for this compound.
The synthesis of 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include functional group transformations such as chlorination, etherification, and fluorination reactions. Each step must be carefully controlled to avoid unwanted side products and ensure regioselectivity. Advances in synthetic methodologies have enabled chemists to construct complex heterocyclic molecules more efficiently than ever before, making it feasible to explore novel structures like this one.
Once synthesized, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm the structure of the compound. These techniques provide detailed information about the molecular structure, including connectivity between atoms and stereochemistry. Understanding these details is crucial for predicting biological activity and optimizing drug-like properties.
The pharmacological evaluation of 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole involves testing its interactions with various biological targets using both in vitro and in vivo models. In vitro assays can provide rapid screening data on potential activities such as enzyme inhibition or receptor binding affinity. In vivo studies then confirm these findings by evaluating efficacy and safety profiles in animal models before human clinical trials are considered.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Further research is needed to fully explore its biological activities and develop it into a viable therapeutic agent. Collaborative efforts between chemists who design novel molecules like this one will be essential for translating laboratory discoveries into clinical applications that benefit patients worldwide.
1396853-52-3 (2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole) 関連製品
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)
- 2228505-22-2(2-(5-fluoro-2-methoxy-4-methylphenyl)ethane-1-sulfonyl fluoride)
- 896275-71-1(3-{1-(4-methylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-1-(4-methylphenyl)urea)
- 2171747-24-1(tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate)
- 1936550-63-8(2-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2-hydroxyacetic acid)
- 136897-50-2((R)-2-Oleamidopropanoic acid)
- 1261230-19-6((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride)
- 5226-49-3(3-ethyloxadiazol-3-ium-5-olate)
- 2227849-44-5(rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine)
- 313538-00-0(N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)




